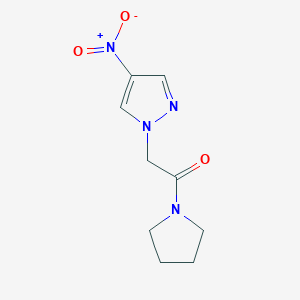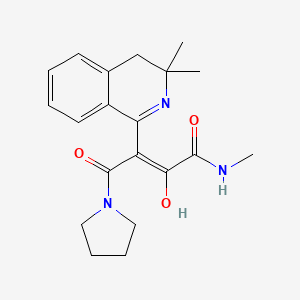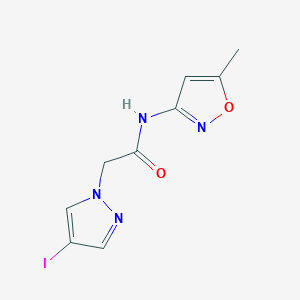![molecular formula C19H13N3O3 B11074471 Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-](/img/structure/B11074471.png)
Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other methods involving the condensation of aniline derivatives with glycerol and sulfuric acid.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring, often using hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the quinoline ring or the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may be studied for its electronic properties and potential use in organic electronics.
Biology
Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Dyes and Pigments: Possible use in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE: Lacks the quinoline moiety.
3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE: Lacks the benzodioxole moiety.
Uniqueness
The presence of both the benzodioxole and quinoline moieties in 5-(1,3-BENZODIOXOL-5-YL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE makes it unique, potentially offering a combination of biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C19H13N3O3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H13N3O3/c1-11-8-14(13-4-2-3-5-15(13)20-11)18-21-19(25-22-18)12-6-7-16-17(9-12)24-10-23-16/h2-9H,10H2,1H3 |
InChI Key |
BEEAZBAMUHTULX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11074394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B11074397.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074407.png)
![2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)](/img/structure/B11074410.png)
![Bicyclo[2.2.1]heptan-2-ol, 2-allyl-1,7,7-trimethyl-](/img/structure/B11074419.png)


![N'-{(1R,2R,4Z,5S)-2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide (non-preferred name)](/img/structure/B11074437.png)
![2-[(2,3-Dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B11074438.png)
![Ethyl [5'-(3-chlorophenyl)-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11074443.png)

![4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B11074458.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11074465.png)
![1H-Pyrazole-4-sulfonamide, N-[(2-chlorophenyl)methyl]-1-ethyl-](/img/structure/B11074470.png)
